5-Bromo-2,3,4-trimethoxybenzoic acid
Description
Historical Context and Evolution of Aromatic Carboxylic Acid Research
The study of aromatic carboxylic acids dates back to the 16th century with the discovery of benzoic acid from the dry distillation of gum benzoin. wikipedia.orgchemeurope.com Early industrial production methods, such as the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), were later superseded by more efficient processes like the partial oxidation of toluene. wikipedia.orgchemicalbook.com The 20th century saw a significant expansion in the understanding and synthesis of substituted benzoic acids, driven by the burgeoning pharmaceutical and polymer industries. This evolution has been marked by the development of sophisticated synthetic methodologies that allow for precise control over the placement of various substituents on the benzene (B151609) ring, thereby fine-tuning the molecule's chemical and physical properties.
Strategic Importance of Methoxy (B1213986) and Bromo Substituents in Aromatic Frameworks
The introduction of methoxy (-OCH₃) and bromo (-Br) substituents onto an aromatic ring is a deliberate strategy in organic synthesis to modulate a molecule's reactivity and biological activity. Methoxy groups, being electron-donating through resonance, can activate the aromatic ring towards electrophilic substitution and influence the orientation of incoming substituents. wikipedia.org They are prevalent in many natural products and approved drugs, where they can enhance ligand-target binding and improve pharmacokinetic properties. nih.gov
Conversely, the bromine atom, a halogen, is an electron-withdrawing group through induction but can also donate electron density through resonance. stackexchange.com This dual nature deactivates the aromatic ring towards electrophilic attack yet directs incoming electrophiles to the ortho and para positions. stackexchange.com The presence of a bromine atom can also introduce specific steric and electronic effects, and it serves as a versatile synthetic handle for further transformations, such as cross-coupling reactions. nih.gov
Overview of Current Research Trajectories for 2,3,4-Trimethoxybenzoic Acid Derivatives
Recent research into 2,3,4-trimethoxybenzoic acid and its derivatives has largely focused on their potential biological activities. For instance, various derivatives have been synthesized and investigated as potential efflux pump inhibitors in bacteria, which could help in overcoming antibiotic resistance. nih.gov Furthermore, the core structure of trimethoxybenzoic acid is a feature in a number of natural products and has been used as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The exploration of new synthetic routes to 2,3,4-trimethoxybenzoic acid and its analogues continues to be an active area of research, aiming for more efficient and environmentally benign processes. researchgate.netgoogle.com
Chemical Profile and Synthesis of 5-Bromo-2,3,4-trimethoxybenzoic acid
While specific research on this compound is not extensively documented, its chemical properties can be inferred from its structure and the known characteristics of related compounds.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₅ |
| Molecular Weight | 291.09 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in organic solvents |
A plausible synthetic route to this compound would involve the direct bromination of 2,3,4-trimethoxybenzoic acid. The three methoxy groups are activating and ortho-, para-directing. Given the positions of the methoxy groups at C2, C3, and C4, the most likely position for electrophilic substitution would be at C5, which is para to the C2-methoxy group and ortho to the C4-methoxy group, and sterically accessible.
The synthesis of the precursor, 2,3,4-trimethoxybenzoic acid, can be achieved through a multi-step process starting from pyrogallol. This involves etherification to form 1,2,3-trimethoxybenzene (B147658), followed by bromination, cyanation, and finally hydrolysis to yield the desired carboxylic acid. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO5 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
5-bromo-2,3,4-trimethoxybenzoic acid |
InChI |
InChI=1S/C10H11BrO5/c1-14-7-5(10(12)13)4-6(11)8(15-2)9(7)16-3/h4H,1-3H3,(H,12,13) |
InChI Key |
XELGCRGDULGECO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)O)Br)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Routes to the 2,3,4-Trimethoxybenzoic Acid Core Structure
The formation of the 2,3,4-trimethoxybenzoic acid core is typically achieved through a sequence of reactions starting from more basic chemical building blocks.
A common and effective route begins with pyrogallic acid, which undergoes a series of transformations to introduce the desired functional groups.
The first step in this synthetic sequence is the etherification of the hydroxyl groups of pyrogallic acid (1,2,3-trihydroxybenzene) to form 1,2,3-trimethoxybenzene (B147658). This is a crucial transformation that protects the hydroxyl groups and sets the stage for subsequent functionalization. One method involves the reaction of pyrogallic acid with a methylating agent such as dimethyl carbonate, often in the presence of an ionic liquid catalyst, which can lead to high yields of 1,2,3-trimethoxybenzene, sometimes reaching up to 92%. acs.org Alternative traditional methods utilize dimethyl sulfate (B86663) and a base like sodium hydroxide (B78521) to achieve the methylation. researchgate.net
With 1,2,3-trimethoxybenzene in hand, the next phase involves the introduction of the carboxylic acid group at the C-1 position. A strategic approach to achieve this involves a four-step process: bromination, cyanation, and then hydrolysis. acs.org First, 1,2,3-trimethoxybenzene is brominated, typically using N-Bromosuccinimide (NBS), to yield 1-bromo-2,3,4-trimethoxybenzene (B77699). acs.org The bromine atom then serves as a handle for introducing the carboxyl functionality.
The bromo-intermediate is subjected to a cyanation reaction, often using cuprous cyanide (CuCN) in a solvent like dimethylformamide (DMF). acs.orgwikipedia.org This reaction replaces the bromine atom with a cyano group, forming 2,3,4-trimethoxybenzonitrile (B1349413). The yield for this step has been reported to be around 69.5%. acs.org
The final step in forming the core structure is the hydrolysis of the nitrile group. The 2,3,4-trimethoxybenzonitrile is treated with an aqueous base, such as sodium hydroxide, followed by acidification. wikipedia.org This converts the cyano group into a carboxylic acid, yielding the desired 2,3,4-trimethoxybenzoic acid with reported yields of around 80% for this final hydrolysis step. acs.org
Multi-Step Synthesis from Precursors
Regioselective Bromination Techniques for 5-Bromo-2,3,4-trimethoxybenzoic Acid
The final step in the synthesis is the introduction of a bromine atom onto the 2,3,4-trimethoxybenzoic acid scaffold. The key challenge is to ensure that the bromination occurs specifically at the C-5 position.
The regioselectivity of electrophilic aromatic substitution, such as bromination, on the 2,3,4-trimethoxybenzoic acid ring is directed by the existing substituents. The three methoxy (B1213986) groups are activating, ortho-para directing groups, while the carboxylic acid group is a deactivating, meta-directing group. In this specific substitution pattern, the position most activated and sterically accessible for an incoming electrophile is the C-5 position, which is para to the C-2 methoxy group and ortho to the C-4 methoxy group.
A general method for the bromination of aromatic compounds that can be applied is the use of bromine in glacial acetic acid. google.com This reaction is often facilitated by a catalyst to enhance the electrophilicity of the bromine. The reaction mixture is typically heated to drive the substitution reaction to completion. Following the reaction, the desired this compound can be isolated and purified from the reaction mixture.
Interactive Data Table: Synthesis of 2,3,4-Trimethoxybenzoic Acid
| Step | Reactant | Reagent(s) | Product | Reported Yield |
| 1. Etherification | Pyrogallic Acid | Dimethyl Carbonate, Ionic Liquid Catalyst | 1,2,3-Trimethoxybenzene | 92% acs.org |
| 2. Bromination | 1,2,3-Trimethoxybenzene | N-Bromosuccinimide (NBS) | 1-Bromo-2,3,4-trimethoxybenzene | 92.2% acs.org |
| 3. Cyanation | 1-Bromo-2,3,4-trimethoxybenzene | Cuprous Cyanide (CuCN), DMF | 2,3,4-Trimethoxybenzonitrile | 69.5% acs.org |
| 4. Hydrolysis | 2,3,4-Trimethoxybenzonitrile | NaOH(aq), then Acid | 2,3,4-Trimethoxybenzoic Acid | 80% acs.org |
Bromination of Precursor Aromatic Systems and Subsequent Functional Group Interconversion
The synthesis of this compound often involves a strategic bromination of a suitable precursor, followed by chemical modifications to install the carboxylic acid moiety. The high degree of activation provided by the three methoxy groups on the aromatic ring necessitates mild and regioselective brominating agents to avoid over-bromination and to control the position of the incoming electrophile.
A logical precursor for this synthesis is 1,2,3-trimethoxybenzene. The bromination of this substrate, followed by the introduction of a carboxyl group at the desired position, represents a key pathway. The directing effects of the three methoxy groups are crucial in determining the regiochemical outcome of the electrophilic aromatic substitution.
Utilization of N-Bromosuccinimide (NBS) in Aromatic Bromination
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic compounds, including methoxy-substituted benzenes. mdma.chwikipedia.org It serves as a convenient and solid source of electrophilic bromine, often leading to higher regioselectivity and milder reaction conditions compared to elemental bromine. mdma.ch The use of polar solvents like acetonitrile (B52724) can enhance the reactivity of NBS, promoting an ionic mechanism for electrophilic substitution. mdma.ch
For electron-rich substrates such as phenols and anilines, NBS is an effective brominating agent. missouri.edu The reaction's selectivity, particularly for the para position, can be very high when dimethylformamide (DMF) is used as the solvent. wikipedia.org Research has shown that NBS in acetonitrile is a mild and regiospecific system for the nuclear bromination of various methoxy derivatives of benzene (B151609). mdma.ch This system avoids the benzylic bromination that can occur with other solvents like carbon tetrachloride. mdma.ch The efficacy of NBS can be further enhanced through halogen bonding with additives like lactic acid derivatives, which can enable bromination at lower temperatures. nsf.gov
In a relevant synthesis, 1,2,3-trimethoxybenzene is converted to 1-bromo-2,3,4-trimethoxybenzene using NBS. This reaction proceeds with high efficiency, demonstrating the utility of NBS for selectively brominating such activated systems. researchgate.net
| Reactant | Reagent | Product | Yield | Reference |
| 1,2,3-trimethoxybenzene | N-Bromosuccinimide (NBS) | 1-bromo-2,3,4-trimethoxybenzene | 92.2% | researchgate.net |
Exploration of Decarboxylative Bromination for Aromatic Carboxylic Acids (Methodological Relevance)
Decarboxylative bromination, which involves the replacement of a carboxylic acid group with a bromine atom (ArCO₂H → ArBr), is a transformation of significant synthetic interest. scientificupdate.comresearchgate.net Historically known as the Hunsdiecker reaction, this method traditionally required stoichiometric amounts of silver salts, making it costly for large-scale applications. scientificupdate.com
Recent advancements have led to the development of transition-metal-free methods for the decarboxylative bromination of aromatic acids. nih.govrsc.org These newer protocols are significant because they can be applied to electron-rich aromatic and heteroaromatic acids, which were often poor substrates in classic Hunsdiecker-type reactions. researchgate.netnih.gov For instance, a method developed by the Larrosa group at the University of Manchester utilizes tetrabutylammonium (B224687) tribromide in the presence of potassium phosphate (B84403) to achieve yields of 70-99% for a variety of aromatic carboxylic acids. scientificupdate.com
This transformation is particularly relevant as it offers an alternative route to aryl bromides from readily available benzoic acids. nih.gov While the classic Hunsdiecker reaction is thought to proceed via a radical pathway, mechanistic studies on newer metal-free methods suggest a concerted, non-radical mechanism. scientificupdate.comnih.gov This methodological development is important for the synthesis of aryl bromides, which are versatile intermediates in organic synthesis, notably in cross-coupling reactions. researchgate.netnih.gov
| Reaction Type | Key Features | Substrate Scope | Reference |
| Classic Hunsdiecker Reaction | Requires stoichiometric silver salts; proposed radical mechanism. | Primarily aliphatic carboxylic acids; varying yields for aromatic acids. | scientificupdate.comnih.gov |
| Modern Metal-Free Method | Uses reagents like Bu₄NBr₃ and K₃PO₄; avoids costly transition metals. | Effective for electron-rich aromatic and heteroaromatic acids. | scientificupdate.comresearchgate.netnih.gov |
Synthesis of Related Brominated Trimethoxybenzene Intermediates
One such crucial intermediate is 1-bromo-2,3,4-trimethoxybenzene . A synthetic route starting from pyrogallic acid has been reported. The process involves etherification to form 1,2,3-trimethoxybenzene, which is then brominated using NBS to yield 1-bromo-2,3,4-trimethoxybenzene. This brominated intermediate can subsequently be converted to the corresponding cyanobenzene derivative, which upon hydrolysis, would yield 2,3,4-trimethoxybenzoic acid. researchgate.net A similar pathway starting with the brominated intermediate could theoretically lead to the target 5-bromo acid.
Another related and important intermediate is 5-bromo-1,2,3-trimethoxybenzene . Patents describe its preparation from resorcinol, highlighting a route that is low-cost, high-yield, and suitable for industrial production. google.com Alternative, less efficient routes start from o-vanillin, which is more expensive, or use costly catalysts with 1,2,3-trimethoxybenzene as the starting material. google.com
The synthesis of 1-bromo-3,4,5-trimethoxybenzene is also well-documented, often achieved through a Sandmeyer reaction on 3,4,5-trimethoxyaniline, with reported yields around 87.5%. researchgate.net While this isomer is not a direct precursor to the target compound, its synthesis illustrates a common strategy for introducing bromine onto a trimethoxybenzene ring when an amino group is present.
Chemical Reactivity and Derivative Synthesis
Transformations at the Carboxylic Acid Functional Group
The carboxylic acid moiety is a primary site for derivatization, enabling the formation of esters, amides, and hydrazides, which serve as precursors for further synthetic modifications.
Esterification of the carboxylic acid group is a common strategy for either protecting the acidic proton or for creating ester derivatives. This transformation is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl or ethyl esters of substituted benzoic acids is a standard procedure, often accomplished by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid or thionyl chloride. ekb.egnih.gov This reaction is fundamental as the resulting esters are key intermediates for synthesizing other derivatives, such as hydrazides. ekb.eg Another effective method involves using N-bromosuccinimide (NBS) as a catalyst for the direct esterification of carboxylic acids with alcohols under mild, neat conditions. nih.gov
Table 1: Representative Esterification Reactions for Benzoic Acid Analogs
| Carboxylic Acid | Alcohol | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,4,5-Trimethoxybenzoic acid | Methanol | Sulfuric acid (catalytic), reflux | Methyl 3,4,5-trimethoxybenzoate | 80% | ekb.eg |
| Benzoic acids | Various alcohols | N-Bromosuccinimide, 70 °C | Corresponding Esters | Up to 100% | nih.gov |
The carboxylic acid of 5-Bromo-2,3,4-trimethoxybenzoic acid can be converted into a wide array of amide derivatives. A common method involves activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. nanobioletters.com Alternatively, coupling agents can be employed to facilitate the direct formation of the amide bond between the carboxylic acid and an amine. Research on the amidation of 3,4,5-trimethoxybenzoic acid has shown that its reactivity can be lower compared to other benzoic acids, sometimes resulting in lower yields even with longer reaction times. rsc.org The reaction of 3,4,5-trimethoxybenzoyl chloride with various primary alkylamines in a water-immiscible organic solvent has been demonstrated to produce N-alkyl amides in good yields. google.com
Table 2: Synthesis of Amide Derivatives from Trimethoxybenzoyl Chloride
| Amine | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylamine | Benzene (B151609)/Water | N-ethyl-3,4,5-trimethoxybenzamide | Not specified | google.com |
| n-Butylamine | Ethyl acetate/Water | N-butyl-3,4,5-trimethoxybenzamide | 80-90% | google.com |
A significant synthetic pathway involves the conversion of the carboxylic acid to a hydrazide, which is a versatile intermediate for constructing Schiff bases or hydrazones. This is typically a two-step process. First, the carboxylic acid is esterified, as described in section 3.1.1. The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually by refluxing in an alcohol like ethanol, to yield the corresponding benzohydrazide. ekb.eggoogle.com
Once the hydrazide is formed, it can be readily condensed with various aldehydes or ketones in a refluxing alcohol medium. This reaction forms a C=N double bond, yielding a Schiff base (if from a primary amine) or a hydrazone (if from a hydrazide). ekb.eg For example, 3,4,5-trimethoxybenzohydrazide (B1329584) has been reacted with 5-bromo-2-hydroxybenzaldehyde to synthesize (E)-N'-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide. nih.gov This demonstrates the feasibility of combining these structural motifs to create complex molecules. researchgate.netlew.ronih.govresearchgate.netxiahepublishing.com
Table 3: Synthesis of Hydrazide and Hydrazone/Schiff Base Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| Methyl 3,4,5-trimethoxybenzoate | Hydrazine hydrate (80%) | Ethanol, reflux, 8 h | 3,4,5-Trimethoxybenzohydrazide | ekb.eg |
| Ethyl 2-bromo-4,5-dimethoxybenzoate | Hydrazine hydrate (80%) | Ethanol, reflux, 4 h | 2-Bromo-4,5-dimethoxybenzoic acid hydrazide | google.com |
Reactivity of the Substituted Aromatic Ring
The reactivity of the aromatic ring is governed by the electronic and steric effects of its five substituents: three activating methoxy (B1213986) groups, one deactivating bromo group, and one deactivating carboxylic acid group.
Further electrophilic aromatic substitution (EAS) on the this compound ring is directed to the single available position, C6. The outcome of such a reaction depends on the interplay of the directing effects of the existing substituents. wikipedia.org
Activating Groups: The three methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. mnstate.edu The methoxy groups at C2 and C4 strongly activate the C6 position (which is para to the C2-methoxy and ortho to the C4-methoxy).
Deactivating Groups: The carboxylic acid (-COOH) group is a strong deactivating, meta-directing group, withdrawing electron density from the ring. The bromine (-Br) atom is a deactivating, ortho, para-directing group. wikipedia.org
The net effect is a complex balance. The powerful activating influence of the methoxy groups at C2 and C4 makes the C6 position nucleophilic and susceptible to attack by strong electrophiles. libretexts.org However, this is counteracted by the deactivating effects of the adjacent -COOH and -Br groups. Furthermore, significant steric hindrance from these two flanking groups at positions C1 and C5 would make the approach of an electrophile to C6 challenging. Despite these hurdles, substitutions at sterically hindered positions on polysubstituted benzene rings are possible under specific conditions. For instance, the synthesis of 2,6-dibromo-3,4,5-trimethoxybenzoic acid has been reported, demonstrating that substitution ortho to both a carboxylic acid and a methoxy group can be achieved. nih.gov
Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | C1 | Strong Deactivator | meta |
| -OCH₃ | C2 | Strong Activator | ortho, para |
| -OCH₃ | C3 | Strong Activator | ortho, para |
| -OCH₃ | C4 | Strong Activator | ortho, para |
The three methoxy groups on the aromatic ring can undergo functional group interconversions, most notably demethylation to form hydroxyl groups. This ether cleavage is typically performed using strong reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or hydroiodic acid (HI).
Regioselectivity can be a significant challenge when multiple methoxy groups are present. The choice of reagent and reaction conditions can influence which methoxy group is preferentially cleaved. For instance, Lewis acids like aluminum chloride (AlCl₃), sometimes used with a soft nucleophile like a thiol, may selectively cleave a methoxy group that is ortho to a carbonyl group due to a chelating effect. researchgate.net In the case of this compound, the C2-methoxy group is ortho to the carboxylic acid, making it a potential target for selective demethylation under such conditions. researchgate.net Methods have also been developed for the regioselective demethylation of the para-methoxy group in 3,4,5-trimethoxy benzoic acid esters using an excess of an aluminum halide. google.com This highlights the possibility of controlling the site of demethylation to produce specific hydroxybenzoic acid derivatives.
Reactivity Associated with the Bromine Substituent
The bromine atom at the C-5 position of this compound is the principal site of reactivity for a variety of synthetic transformations. This carbon-bromine bond serves as a versatile functional handle, enabling the molecule to act as a key building block for the synthesis of more complex derivatives. Its reactivity is predominantly exploited in two major classes of reactions: nucleophilic aromatic substitution, under specific and often forcing conditions, and more broadly as an electrophilic partner in metal-catalyzed cross-coupling reactions.
Pathways for Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing an aryl halide with a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org However, the feasibility of this pathway is highly dependent on the electronic properties of the aromatic ring.
For a classical SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, bromide). libretexts.org These groups are essential for stabilizing the negative charge that develops in the ring during the formation of the Meisenheimer intermediate.
In the case of this compound, the benzene ring is substituted with three electron-donating methoxy groups and one moderately electron-withdrawing carboxylic acid group. The methoxy groups at the C-2, C-3, and C-4 positions increase the electron density of the ring, thereby destabilizing the negatively charged intermediate required for a stepwise SNAr mechanism. Furthermore, the carboxyl group is positioned meta to the bromine atom and thus cannot provide resonance stabilization to the intermediate. Consequently, this compound is considered a deactivated substrate for classical SNAr reactions, and such transformations are expected to be challenging, likely requiring harsh reaction conditions (high temperatures and strong nucleophiles).
Recent studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism (cSNAr), rather than the traditional stepwise pathway. nih.govnih.gov These concerted reactions are less reliant on the presence of strong electron-withdrawing groups. nih.gov While specific examples involving this compound are not prominent in the literature, it is conceptually possible that under specific conditions with potent nucleophiles, a concerted or alternative pathway like an elimination-addition (benzyne) mechanism could be operative, although the latter typically requires a strong base to deprotonate a proton adjacent to the leaving group. youtube.com
Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides critical information about the functional groups present in a molecule by analyzing the absorption or scattering of electromagnetic radiation, which excites molecular vibrations.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups. The FT-IR spectrum of 5-Bromo-2,3,4-trimethoxybenzoic acid is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent feature in the FT-IR spectrum is the very broad absorption band typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the region of 1700-1725 cm⁻¹.
Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹. The C-O stretching vibrations from the methoxy (B1213986) and carboxylic acid groups are likely to be observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-Br stretching vibration typically appears in the fingerprint region, generally between 500 and 700 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 | O-H stretch | Carboxylic Acid |
| ~3080 | C-H stretch | Aromatic |
| ~2950, ~2850 | C-H stretch | Methoxy (-OCH₃) |
| 1725-1700 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1300-1200 | C-O stretch (asymmetric) | Methoxy/Carboxylic Acid |
| 1100-1000 | C-O stretch (symmetric) | Methoxy |
| 700-500 | C-Br stretch | Bromo substituent |
Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, the symmetric vibrations and non-polar bonds often produce stronger signals. The aromatic ring vibrations, particularly the ring breathing mode, are expected to be prominent. The C=C stretching vibrations of the aromatic ring should give rise to strong bands in the 1580-1620 cm⁻¹ region. The symmetric C-O stretching of the methoxy groups and the C-Br stretch are also expected to be Raman active. In contrast to FT-IR, the O-H stretching vibration is typically weak in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.
The ¹H NMR spectrum of this compound would provide detailed information about the electronic environment of the hydrogen atoms. The spectrum is expected to show a singlet for the aromatic proton (H-6), deshielded by the adjacent electron-withdrawing carboxylic acid and bromine atom. The three methoxy groups at positions 2, 3, and 4 will each give rise to a singlet, with their chemical shifts influenced by their position on the aromatic ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | > 10 | broad singlet |
| H-6 (aromatic) | 7.5 - 8.0 | singlet |
| -OCH₃ (C4) | ~3.9 | singlet |
| -OCH₃ (C3) | ~3.8 | singlet |
| -OCH₃ (C2) | ~3.7 | singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in unique electronic environments. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons will resonate in the range of approximately 110-160 ppm, with their specific shifts influenced by the attached substituents (bromine, methoxy, and carboxylic acid groups). The carbon bearing the bromine atom (C-5) is expected to be shielded compared to an unsubstituted carbon due to the heavy atom effect. The carbons of the three methoxy groups will appear at the highest field (lowest ppm values).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165-170 |
| C-2, C-4 (Aromatic, OCH₃-substituted) | 150-155 |
| C-3 (Aromatic, OCH₃-substituted) | 140-145 |
| C-1 (Aromatic, COOH-substituted) | 125-130 |
| C-6 (Aromatic, CH) | 115-120 |
| C-5 (Aromatic, Br-substituted) | 110-115 |
| -OCH₃ carbons | 55-65 |
To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, advanced NMR techniques would be employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, although in this specific molecule with a single aromatic proton, its utility would be limited to confirming the absence of proton-proton coupling for the aromatic and methoxy signals.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton and carbon signals. HSQC would link the aromatic proton to its directly attached carbon (C-6) and the methoxy protons to their respective carbons. HMBC would reveal longer-range couplings (over two or three bonds), which would be instrumental in confirming the substitution pattern. For instance, correlations from the H-6 proton to C-1, C-5, and the carbonyl carbon would solidify the assignment of the aromatic proton. Similarly, correlations from the methoxy protons to their adjacent aromatic carbons would confirm their positions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio after ionization. For this compound, this technique would confirm its molecular weight and provide insights into its fragmentation pathways, which are crucial for its structural elucidation.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description |
| [M]+ | Molecular ion |
| [M-CH3]+ | Loss of a methyl radical |
| [M-OCH3]+ | Loss of a methoxy radical |
| [M-CO2]+ | Loss of carbon dioxide |
| [M-COOH]+ | Loss of the carboxylic acid group |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for determining molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Single Crystal X-ray Diffraction Studies for Molecular Geometry and Packing
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a molecule. Although a crystal structure for this compound has not been reported, analysis of a closely related compound, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, offers valuable insights into the likely structural features.
In a hypothetical crystal structure of this compound, the benzoic acid moiety would form the core of the molecule. The benzene (B151609) ring is expected to be planar, with the bromine atom and the three methoxy groups as substituents. The carboxylic acid group may be twisted with respect to the plane of the benzene ring due to steric hindrance from the adjacent methoxy group. The precise bond lengths and angles would be influenced by the electronic effects of the bromine and methoxy substituents.
Table 2: Hypothetical Crystallographic Data for this compound (based on analogous structures)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P21/c or Pbca) |
| Molecules per unit cell (Z) | 4 or 8 |
Supramolecular Features, Hydrogen Bonding Networks, and Intermolecular Interactions
The solid-state structure of this compound would be significantly influenced by supramolecular interactions, particularly hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form hydrogen-bonded dimers, with two molecules linked through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and stable motif for carboxylic acids in the solid state. nih.gov
Beyond this primary hydrogen bonding, other weaker intermolecular interactions would also play a role in the crystal packing. These could include C-H···O interactions, where a hydrogen atom from a methoxy group or the aromatic ring interacts with an oxygen atom of a neighboring molecule. Halogen bonding, involving the bromine atom, might also be present, where the electropositive region on the bromine atom interacts with a nucleophilic atom on an adjacent molecule. Pi-stacking interactions between the aromatic rings could further stabilize the crystal lattice.
Hirshfeld Surface Analysis and Quantitative Contribution Mapping of Intermolecular Contacts
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties onto this surface, one can gain a detailed understanding of the nature and relative importance of different types of intermolecular contacts.
For this compound, a Hirshfeld surface analysis would be expected to highlight the dominant role of O···H/H···O contacts, corresponding to the carboxylic acid hydrogen bonds. These would likely appear as distinct red regions on the d_norm map, indicating close contacts. The analysis would also quantify the contributions of other interactions. For instance, Br···H/H···Br contacts would reveal the extent of interactions involving the bromine atom. H···H contacts would represent the contribution of van der Waals forces. C···H/H···C contacts could indicate C-H···π interactions. nih.gov
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Contact Type | Predicted Contribution (%) |
| O···H / H···O | 30 - 40 % |
| H···H | 25 - 35 % |
| Br···H / H···Br | 10 - 15 % |
| C···H / H···C | 5 - 10 % |
| Other | < 5 % |
This quantitative mapping provides a "fingerprint" of the crystal packing, allowing for detailed comparisons with other structures and a deeper understanding of the forces governing the supramolecular assembly.
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods provide a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and electronic properties of molecules like substituted benzoic acids. For instance, in a study of 4-Bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine its molecular structure and various molecular parameters. researchgate.net Such calculations typically yield optimized bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.
The electronic structure of substituted benzoic acids is significantly influenced by the nature and position of their substituents. DFT studies on a series of substituted benzoic acids have shown that electron-withdrawing groups and electron-donating groups alter the electron density distribution across the molecule, which in turn affects its chemical properties. researchgate.net These studies often analyze atomic charges (e.g., Mulliken, Löwdin, AIM, and natural population analysis charges) to quantify the electronic effects of substituents on the carboxylic acid group.
Table 1: Representative Calculated Geometric Parameters for a Substituted Benzoic Acid (Note: This data is illustrative and based on general findings for substituted benzoic acids, not specifically 5-Bromo-2,3,4-trimethoxybenzoic acid.)
| Parameter | Typical Calculated Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| C-COOH bond length | ~1.48 - 1.51 Å |
| C=O bond length | ~1.21 - 1.23 Å |
| C-O bond length | ~1.34 - 1.36 Å |
| O-H bond length | ~0.97 - 0.99 Å |
| C-Br bond length | ~1.88 - 1.92 Å |
| C-O (methoxy) bond length | ~1.36 - 1.38 Å |
| Aromatic C-C-C bond angle | ~118° - 122° |
| O=C-O bond angle | ~122° - 125° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
In the case of 4-Bromo-3-(methoxymethoxy) benzoic acid, the HOMO-LUMO band gap has been computed to understand its reactivity. researchgate.net This analysis helps in identifying the molecule's susceptibility to nucleophilic or electrophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters (Note: This data is illustrative and based on general findings for substituted benzoic acids.)
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For 4-Bromo-3-(methoxymethoxy) benzoic acid, MEP analysis has been used to identify the active sites of the molecule. researchgate.net Such maps are instrumental in understanding intermolecular interactions and chemical reactivity.
Theoretical vibrational frequency calculations, typically performed using DFT methods, are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can correlate theoretical frequencies with observed spectral bands. A study on 4-Bromo-3-(methoxymethoxy) benzoic acid included a vibrational assessment to better understand its properties. researchgate.net Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method, leading to a better agreement with experimental data.
Table 3: Representative Calculated and Experimental Vibrational Frequencies for a Substituted Benzoic Acid (Note: This data is illustrative and based on general findings for substituted benzoic acids.)
| Vibrational Mode | Typical Calculated Frequency (cm-1) | Typical Experimental Frequency (cm-1) |
|---|---|---|
| O-H stretch (carboxylic acid) | ~3500-3700 (monomer) | ~2500-3300 (dimer, broad) |
| C=O stretch (carboxylic acid) | ~1700-1750 | ~1680-1710 |
| C-C stretch (aromatic) | ~1400-1600 | ~1400-1600 |
| C-O stretch (carboxylic acid) | ~1200-1300 | ~1200-1300 |
| O-H bend (in-plane) | ~1350-1450 | ~1350-1450 |
| C-Br stretch | ~500-650 | ~500-650 |
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the properties of materials in the solid state, such as crystal packing and stability.
Energy Decomposition Analysis (EDA) is a computational method used to break down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This analysis provides a detailed understanding of the nature of non-covalent interactions.
While specific EDA studies on this compound are not available, research on other quinolone carboxylic acid derivatives has employed methods like Symmetry-Adapted Perturbation Theory (SAPT) for this purpose. mdpi.com SAPT analysis has revealed that dispersive forces are often decisive factors in the intermolecular interactions of such compounds. mdpi.com For substituted benzoic acids, hydrogen bonding between the carboxylic acid groups to form dimers is a common and significant interaction. EDA can quantify the strength and nature of these hydrogen bonds, as well as other interactions like halogen bonding and π-stacking, which may be relevant for this compound.
Applications in Advanced Organic Synthesis
Precursor Role in the Synthesis of Complex Organic Molecules
Building Block for Diverse Heterocyclic Compounds
No specific examples of 5-Bromo-2,3,4-trimethoxybenzoic acid being utilized as a direct building block for the synthesis of heterocyclic compounds were found in the reviewed literature.
Utilization as an Intermediate in Multi-Step Synthetic Sequences
There are no documented multi-step synthetic pathways in the available research that identify this compound as a key intermediate.
Development as a Scaffold for Novel Chemical Entities
The development or use of this compound as a central scaffold for the creation of new chemical entities, particularly in the context of drug discovery or materials science, is not described in the scientific literature.
Potential as a Catalyst or Reagent in Chemical Transformations
No research could be located that investigates or suggests a role for this compound as either a catalyst or a specialized reagent in chemical transformations.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2,3,4-trimethoxybenzoic acid, and how can regioselectivity challenges be addressed?
- Methodological Answer : The synthesis often involves bromination of a pre-functionalized benzoic acid derivative. For example, bromination using 1,3-dibromo-5,5-dimethylhydantoin or sodium bromate in concentrated sulfuric acid (80% w/w) can achieve regioselectivity under controlled temperatures (0–5°C) . Methoxy groups act as ortho/para-directing groups, but steric hindrance from multiple methoxy substituents may require catalytic Lewis acids (e.g., FeBr₃) to enhance reaction efficiency. Post-synthesis, recrystallization in ethanol/water (3:1 v/v) improves purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with bromine and methoxy substituents.
- ¹³C NMR : Carbon signals for the carboxylic acid (δ ~170 ppm), brominated aromatic carbons (δ 110–125 ppm), and methoxy groups (δ 55–60 ppm) confirm substitution patterns .
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) verifies purity (>95%) .
Q. What solvent systems are recommended for handling and storing this compound?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For long-term storage, dissolve in dry dichloromethane and store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of methoxy groups .
Advanced Research Questions
Q. How do electronic effects of methoxy and bromine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : Methoxy groups are electron-donating (+M effect), activating the aromatic ring toward electrophilic substitution, while bromine is electron-withdrawing (–I effect), deactivating adjacent positions. In Suzuki-Miyaura couplings, the bromine atom serves as a leaving group, but steric hindrance from methoxy groups may require bulky palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to achieve coupling with aryl boronic acids . Kinetic studies via DFT calculations can model substituent effects on transition states .
**What strategies resolve conflicting spectral data in structural analogs of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
